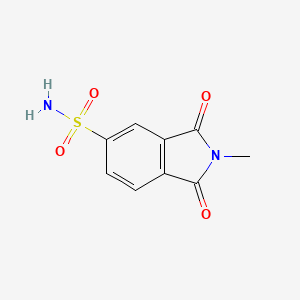
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a sulfonamide group attached to the isoindole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide typically involves the reaction of phthalic anhydride with a suitable amine, followed by sulfonation. One common method involves the reaction of phthalic anhydride with methylamine to form the corresponding isoindole derivative, which is then sulfonated using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized isoindole derivatives .
科学研究应用
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis[][3].
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties[][3].
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents[][3].
Industry: It is utilized in the production of specialty chemicals and materials with specific properties[][3].
作用机制
The mechanism of action of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can inhibit enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
- 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-methanesulfonamide
- 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-ethanesulfonamide
Uniqueness
2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its ability to interact with biological targets is of great interest .
属性
IUPAC Name |
2-methyl-1,3-dioxoisoindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3,(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTORYAQGVDUHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














